K777

Overview

Description

K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. This compound is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro; Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = <0.074, 0.004, and <0.080 µM, respectively). This compound induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization.

K-11777, also known as APC 3316; and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. This compound inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). This compound induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. This compound did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.

Mechanism of Action

Target of Action

K-777, also known as 1-Piperazinecarboxamide, 4-methyl-N-((1S)-2-oxo-2-(((1S)-1-(2-phenylethyl)-3-(phenylsulfonyl)-2-propenyl)amino)-1-(phenylmethyl)ethyl)-, K777, CRA-3316, APC-3316, or K-11777, primarily targets cruzain , a cysteine protease of the protozoan parasite Trypanosoma cruzi . It also inhibits cathepsins B and L , which are associated with cancer progression .

Mode of Action

K-777 is a potent, orally active, and irreversible inhibitor of cysteine protease . It inhibits cruzain, thereby preventing the parasite from replicating and escaping from the human immune system . It also targets cathepsin-mediated cell entry, exhibiting a broad-spectrum antiviral activity .

Biochemical Pathways

The inhibition of cruzain and cathepsins B and L by K-777 affects several biochemical pathways. Cruzain is crucial for the survival of Trypanosoma cruzi, and its inhibition can lead to the death of the parasite . Cathepsins B and L are involved in various cellular processes, including protein degradation and antigen processing . Their inhibition can affect these processes and potentially reduce the progression of diseases such as cancer .

Pharmacokinetics

It is known that k-777 is a potent cyp3a4 inhibitor , which could impact its metabolism and potentially its bioavailability.

Result of Action

K-777 has been shown to strongly impede the infection of several cell lines by SARS-CoV-2, the virus that causes COVID-19 . It reduces the ability of the virus to infect host cell lines without causing harm to the host cells . This suggests that K-777 could potentially be used as a treatment for COVID-19.

Action Environment

The action, efficacy, and stability of K-777 can be influenced by various environmental factors. For instance, the presence of other drugs could impact the effectiveness of K-777 due to potential drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of other enzymes, could affect the stability and activity of K-777 .

Biochemical Analysis

Biochemical Properties

K-777 inhibits human cathepsin S and human cathepsin L, which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein . It is selective for these proteases over human cathepsin K, -B, and -C .

Cellular Effects

K-777 has been shown to reduce the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells . It also induces mortality in T. b. brucei trypanosomes .

Molecular Mechanism

The molecular mechanism of K-777 involves the inhibition of cruzain, a key protease required for the survival of T. cruzi . It prevents cleavage of the spike protein S1 subunit in vitro .

Temporal Effects in Laboratory Settings

It has been shown to be stable with a shelf life of at least 4 years .

Dosage Effects in Animal Models

K-777 has been shown to reduce myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day

Metabolic Pathways

As a cysteine protease inhibitor, it likely interacts with enzymes involved in proteolysis .

Subcellular Localization

As a small molecule drug, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .

Biological Activity

K777, also known as K11777 or SLV213, is a potent irreversible inhibitor of cysteine proteases, particularly cathepsin L. Its biological activity has been extensively studied in various contexts, including its potential as an antiviral agent against SARS-CoV-2 and its application in treating parasitic infections such as Chagas disease. This article will provide a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by covalently binding to cysteine proteases, thereby inhibiting their activity. The compound has shown selective inhibition against cathepsin L and B, which play critical roles in viral entry and processing within host cells. Specifically, this compound has been demonstrated to block the proteolytic processing of the SARS-CoV-2 spike protein, effectively preventing viral infection in several mammalian cell lines.

Key Findings:

- Inhibition of Cathepsin L : this compound exhibits a second-order rate constant of inactivation that is significantly higher for cathepsin L compared to other cysteine proteases (Table 1) .

- Selectivity : this compound does not inhibit papain-like cysteine proteases or 3CL proteases at concentrations up to 100 μM, indicating its selectivity .

Table 1: Inhibition Rates of Cysteine Proteases by this compound

| Protease | Rate Constant (k) | Inhibition Type |

|---|---|---|

| Cathepsin L | 50-fold | Irreversible |

| Cathepsin B | 333-fold | Irreversible |

| Cathepsin S | Weakly reversible | Reversible |

| Papain | No inhibition | N/A |

Biological Activity Against SARS-CoV-2

This compound has shown promise as a therapeutic agent for COVID-19 due to its ability to inhibit cathepsin L, which is essential for the entry of SARS-CoV-2 into host cells. In vitro studies have demonstrated that this compound effectively reduces viral infectivity without causing significant toxicity to host cells .

Case Study: Efficacy in Cell Lines

In studies involving A549/ACE2 and HeLa/ACE2 cells, this compound exhibited effective antiviral activity with EC50 values significantly lower than those observed for other compounds . The absence of cytotoxic effects at concentrations up to 100 μM further supports its therapeutic potential.

Table 2: Antiviral Activity of this compound

| Cell Line | EC50 (nM) | Cytotoxicity Observed |

|---|---|---|

| A549/ACE2 | 80 | None |

| HeLa/ACE2 | 4 | None |

| Calu-3 | Low micromolar | None |

| Caco-2 | Low micromolar | None |

Applications in Parasitic Infections

This compound was originally developed as an inhibitor for T. cruzi cruzain, showing significant anti-parasitic activity. Studies have indicated that it can effectively reduce parasitic load in infected models, making it a candidate for treating Chagas disease .

Case Study: Chagas Disease Model

In animal studies evaluating this compound's efficacy against Chagas disease, treatment resulted in a marked reduction in parasitic burden and associated pathology compared to control groups. Histopathological evaluations showed minimal tissue damage in treated animals .

Scientific Research Applications

SARS-CoV-2 Inhibition

K777 has shown promising results in inhibiting SARS-CoV-2 infection across various mammalian cell lines. A study indicated that this compound reduced viral infectivity with effective concentration (EC50) values as low as 4 nM in HeLa/ACE2 cells and 74 nM in Vero E6 cells. The compound's antiviral activity is attributed to its ability to inhibit cathepsin L, which is essential for the cleavage of the viral spike protein necessary for viral entry into host cells .

| Cell Line | EC50 (nM) | Toxicity (μM) |

|---|---|---|

| Vero E6 | 74 | None |

| A549/ACE2 | <80 | None |

| HeLa/ACE2 | 4 | None |

| Calu-3 | Low μM | None |

| Caco-2 | Low μM | None |

Preclinical Studies

In African green monkey models, prophylactic administration of this compound significantly reduced lung pathology associated with SARS-CoV-2 infection. Monkeys treated with this compound displayed less pulmonary damage compared to vehicle-treated controls, indicating its potential as a therapeutic agent for COVID-19 .

Antiparasitic Applications

This compound has been evaluated for its efficacy against Trypanosoma cruzi. As a potent inhibitor of cruzain, this compound disrupts the survival mechanisms of this parasite. Preclinical studies have demonstrated that this compound effectively reduces parasitemia in infected models, showcasing its potential as a treatment for Chagas disease .

COVID-19 Therapeutic Potential

A pilot study involving this compound treatment in a prophylactic setting showed that pre-treatment with this compound led to reduced lung weights and pleuritis in monkeys post-inoculation with SARS-CoV-2. Histopathological analyses confirmed decreased alveolar damage, supporting this compound's role in mitigating COVID-19-related lung injury .

Chagas Disease Treatment

In studies focused on Chagas disease, this compound's ability to inhibit cruzain resulted in significant reductions in parasite load and associated pathology in animal models. These findings highlight this compound's dual functionality as both an antiviral and antiparasitic agent .

Safety and Tolerability

This compound has undergone various toxicity studies demonstrating its safety profile in preclinical models. Notably, no significant adverse effects were observed at therapeutic doses, indicating its potential for further clinical development .

Properties

CAS No. |

233277-99-1 |

|---|---|

Molecular Formula |

C32H38N4O4S |

Molecular Weight |

574.7 g/mol |

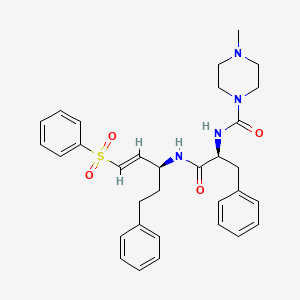

IUPAC Name |

N-[(2S)-1-[[(3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/t28-,30-/m0/s1 |

InChI Key |

RHJLQMVZXQKJKB-JDXGNMNLSA-N |

SMILES |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Isomeric SMILES |

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |

Appearance |

Solid powder |

Key on ui other cas no. |

502960-90-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-methylpiperazine-1-carboxylic acid(1-((3-benzenesufonyl-1-phenethylallyl)carbamoyl)-2-phenylethyl)amide APC 3316 APC-3316 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.